2-(Difluoromethyl)-5-fluoro-3-nitropyridine
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Overview
Description
2-(Difluoromethyl)-5-fluoro-3-nitropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the field of organic chemistry. The presence of both fluorine and nitro groups in its structure imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of a pre-functionalized pyridine derivative using difluoromethylating reagents. This process often employs metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-fluoro-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Difluoromethyl)-5-fluoro-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents.
Industry: Used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-5-nitropyridine
- 2-(Difluoromethyl)-3-nitropyridine
- 2-(Difluoromethyl)-4-nitropyridine
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-fluoro-3-nitropyridine exhibits unique properties due to the presence of both fluorine and nitro groups at specific positions on the pyridine ring. This unique arrangement can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3F3N2O2 |
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Molecular Weight |
192.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-fluoro-3-nitropyridine |
InChI |
InChI=1S/C6H3F3N2O2/c7-3-1-4(11(12)13)5(6(8)9)10-2-3/h1-2,6H |
InChI Key |
WRBJJTRYURGXDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)F)F |
Origin of Product |
United States |
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